Cas no 1150271-53-6 (2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester)
2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
- 2-(N-Benzylaminomethyl)phenylboronic acid
- 2-(N-Benzylaminomethyl)phenylboronic acid, pinacol ester
- 2-(N-Benzylaminomethyl)phenylboronic acid,pinacol
- 1-phenyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine
- AWB27153
- MFCD09998360
- 2-[(Benzylamino)methyl]benzeneboronic acid, pinacol ester
- BS-19406
- CS-0175677
- J-003196
- E84472
- 1-Phenyl-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}methanamine
- 2-(N-Benzylaminomethyl)phenylboronic acid pinacol ester, AldrichCPR
- BENZYL({[2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL})AMINE
- DTXSID90656934
- AKOS015960166
- 2-(N-Benzylaminomethyl)phenylboronic acid pinacol ester
- 1150271-53-6
- Benzenemethanamine, N-(phenylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester
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- MDL: MFCD09998360
- Inchi: 1S/C20H26BNO2/c1-19(2)20(3,4)24-21(23-19)18-13-9-8-12-17(18)15-22-14-16-10-6-5-7-11-16/h5-13,22H,14-15H2,1-4H3
- InChI Key: HBPOPQBBBLJNPW-UHFFFAOYSA-N
- SMILES: O1B(C2=CC=CC=C2CNCC2C=CC=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 323.20600
- Monoisotopic Mass: 323.2056592g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- PSA: 30.49000
- LogP: 3.66650
2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213401-1g |
N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
1150271-53-6 | 95% | 1g |
£202.00 | 2022-03-01 | |
| Fluorochem | 213401-5g |
N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
1150271-53-6 | 95% | 5g |
£760.00 | 2022-03-01 | |
| TRC | B233828-100mg |
2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester |
1150271-53-6 | 100mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B233828-250mg |
2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester |
1150271-53-6 | 250mg |
$ 230.00 | 2023-04-18 | ||
| TRC | B233828-500mg |
2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester |
1150271-53-6 | 500mg |
$ 351.00 | 2023-04-18 | ||
| TRC | B233828-1g |
2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester |
1150271-53-6 | 1g |
$ 500.00 | 2023-04-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I166129-1g |
2-(N-Benzylaminomethyl)phenylboronic acid pinacol ester |
1150271-53-6 | 1g |
¥1,504.00 | 2021-05-24 | ||
| Chemenu | CM130741-1g |
N-benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
1150271-53-6 | 95% | 1g |
$*** | 2023-04-03 | |
| abcr | AB237805-1 g |
2-[(Benzylamino)methyl]benzeneboronic acid, pinacol ester |
1150271-53-6 | 1g |
€365.00 | 2023-06-22 | ||
| abcr | AB237805-5 g |
2-[(Benzylamino)methyl]benzeneboronic acid, pinacol ester |
1150271-53-6 | 5g |
€1257.50 | 2023-06-22 |
2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester Suppliers
2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Additional information on 2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester
Research Briefing on 2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester (CAS: 1150271-53-6)
2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester (CAS: 1150271-53-6) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery, proteomics, and bioconjugation. This compound, characterized by its pinacol ester-protected boronic acid moiety and benzylaminomethyl functional group, serves as a critical intermediate in the synthesis of biologically active molecules and as a tool for studying protein-ligand interactions. Recent studies have explored its potential in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutics.
Recent research has focused on the role of 2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester in the development of boron-containing drugs, particularly in the context of cancer therapy. Boron neutron capture therapy (BNCT), an emerging treatment modality, leverages the ability of boron compounds to capture thermal neutrons and release high-energy particles that selectively destroy cancer cells. The unique structural features of this compound, including its stability and reactivity, make it a promising candidate for further investigation in BNCT and other boron-based therapeutic strategies.
In addition to its therapeutic potential, this compound has been utilized in chemical biology for the selective modification of biomolecules. The boronic acid moiety enables reversible interactions with diols and other nucleophiles, facilitating applications in glycoprotein analysis and sensor development. Recent studies have demonstrated its efficacy in labeling and detecting specific carbohydrate structures on cell surfaces, providing insights into cellular communication and disease mechanisms.
Methodologically, the synthesis and characterization of 2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester have been refined to improve yield and purity. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm its structural integrity and reactivity. These advancements have paved the way for its broader adoption in both academic and industrial research settings.
Looking ahead, the continued exploration of 2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester is expected to yield novel applications in drug discovery and chemical biology. Its dual functionality as a synthetic intermediate and a bioactive probe positions it as a valuable tool for addressing unmet medical needs and advancing our understanding of complex biological systems. Future research directions may include optimizing its pharmacokinetic properties and expanding its utility in targeted therapies and diagnostic tools.
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